molecular formula C13H12O3S B172446 4'-(Methylsulfonyl)-[1,1'-biphenyl]-4-ol CAS No. 13244-58-1

4'-(Methylsulfonyl)-[1,1'-biphenyl]-4-ol

Cat. No. B172446
CAS RN: 13244-58-1
M. Wt: 248.3 g/mol
InChI Key: IGIZOHXZDDZCTL-UHFFFAOYSA-N
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Description

4'-(Methylsulfonyl)-[1,1'-biphenyl]-4-ol, also known as Bisphenol S (BPS), is a chemical compound that belongs to the bisphenol family. It is a colorless or slightly yellow crystalline powder that is soluble in organic solvents but insoluble in water. BPS is used in the manufacturing of various products, including plastics, thermal paper, and dental sealants.

Scientific Research Applications

Biocatalysis in Drug Metabolism

4'-(Methylsulfonyl)-[1,1'-biphenyl]-4-ol and related compounds have been studied in the context of drug metabolism. A notable example is LY451395, a biaryl-bis-sulfonamide, which undergoes extensive metabolism in preclinical species. A study demonstrated the application of a microbial-based biocatalytic system to produce mammalian metabolites of LY451395 in sufficient amounts for structural characterization by nuclear magnetic resonance spectroscopy (Zmijewski et al., 2006).

Environmental Health Perspectives

The presence and effects of methylsulfonyl metabolites of chlorinated biphenyls and DDE in human tissues have been a subject of environmental health research. These metabolites have been identified in various human tissues, highlighting their environmental persistence and potential health impacts (Weistrand & Norén, 1997).

Antiestrogenic Effects of Aryl Methyl Sulfone Metabolites

Methylsulfonyl (MeSO2) metabolites of polychlorinated biphenyls (PCBs) have been studied for their antiestrogenic effects. These metabolites exhibit antagonist behavior on estrogen receptor-dependent gene expression in various bioassay systems, which is crucial for understanding their potential environmental and health impacts (Letcher et al., 2002).

Synthesis and Applications in Organic Chemistry

The synthesis and application of compounds related to 4'-(Methylsulfonyl)-[1,1'-biphenyl]-4-ol in organic chemistry have been explored. These compounds are used for their biological activities and as active agents in various chemical reactions (2020).

Analytical Chemistry Applications

4'-(Methylsulfonyl)phenyl-containing compounds have been developed as stationary phases for capillary column gas chromatography, demonstrating unique selectivities for specific classes of compounds, including basic nitrogen heterocycles and polychlorinated biphenyls (Juvancz et al., 1991).

Medical Research

Compounds containing 4'-(Methylsulfonyl)-[1,1'-biphenyl]-4-ol have been investigated for their anti-inflammatory and antitumor effects. One study focused on 4-(aryloyl)phenyl methyl sulfones, highlighting their capacity to inhibit cyclooxygenase isoenzymes and their potential in treating inflammatory diseases and cancer (Harrak et al., 2010).

properties

IUPAC Name

4-(4-methylsulfonylphenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3S/c1-17(15,16)13-8-4-11(5-9-13)10-2-6-12(14)7-3-10/h2-9,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGIZOHXZDDZCTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60566495
Record name 4'-(Methanesulfonyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60566495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-(Methylsulfonyl)-[1,1'-biphenyl]-4-ol

CAS RN

13244-58-1
Record name 4'-(Methanesulfonyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60566495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

[4-(Methylsulfonyl)phenyl]boronic acid (0.69 g, 3.40 mmol) was added to a solution of 4-bromophenol (0.5 g, 2.83 mmol) in DME (25 mL), followed by addition of 2M Na2CO3 (25 mL) and Pd(PPh3)4 (0.17 g, 0.14 mmol). The reaction mixture was heated at 90° C. for 3 h, then cooled to ambient temperature, and extracted with ether. The combined organic extract was washed with brine, dried over Na2SO4, filtered, and the filtrate was concentrated to give the crude product as an off-white solid. The crude product was purified by chromatography on a silica gel column eluted with 50% EtOAc/hexane to give 0.45 g (64%) of 4′-(methylsulfonyl)-4-biphenylol as a white solid. Alternatively, 4′-(methylsulfonyl)-4-biphenylol was prepared from 4-bromophenyl methyl sulfone (2 g, 8.5 mmol), (4-hydroxyphenyl)boronic acid (1.76 g, 12.75 mmol), 2M Na2CO3 (100 mL) and Pd(PPh3)4 (0.1 g, 0.08 mmol) in DME (100 mL) in a manner similar to the conditions above. 1H NMR (400 MHz, CDCl3): δ 7.97 (d, 2H, J=8.6 Hz), 7.71 (d, 2H, J=8.3 Hz), 7.51 (d, 2H, J=8.6 Hz), 6.94 (d, 2H, J=8.5 Hz), 4.92 (s, 1H), 3.08 (s, 3H); LRMS (ESI), m/z 249 (M+H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.76 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

[4-(Methylsulfonyl)phenyl]boronic acid (0.69 g, 3.40 mmol) was added to a solution of 4-bromophenol (0.5 g, 2.83 mmol) in DME (25 mL), followed by addition of 2M Na2CO3 (25 mL) and Pd(PPh3)4 (0.17 g, 0.14 mmol). The reaction mixture was heated at 90° C. for 3 h, then cooled to ambient temperature, and extracted with ether. The combined organic extract was washed with brine, dried over Na2SO4, filtered, and the filtrate was concentrated to give the crude product as an off-white solid. The crude product was purified by chromatography on a silica gel column eluted with 50% EtOAc/hexane to give 0.45 g (64%) of 4′-(methylsulfonyl)-4-biphenylol as a white solid. Alternatively, 4′-(methylsulfonyl)-4-biphenylol was prepared from 4-bromophenyl methyl sulfone (2 g, 8.5 mmol), (4-hydroxyphenyl)boronic acid (1.76 g, 12.75 mmol), 2M Na2CO3 (100 mL) and Pd(PPh3)4 (0.1 g, 0.08 mmol) in DME (100 mL) in a manner similar to the conditions above. 1H NMR (400 MHz, CDCl3): δ 7.97 (d, 2H, J=8.6 Hz), 7.71 (d, 2H, J=8.3 Hz), 7.51 (d, 2H, J=8.6 Hz), 6.94 (d, 2H, J=8.5 Hz), 4.92 (s, 1H), 3.08 (s, 3H); LRMS (ESI), m/z 249 (M+H).
Quantity
0.69 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
0.17 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MG LaPorte, C Alverez, A Chatterley… - ACS Medicinal …, 2023 - ACS Publications
The AAA+ ATPase p97 (valosin-containing protein, VCP) is a master regulator of protein homeostasis and therefore represents a novel target for cancer therapy. Starting from a known …
Number of citations: 1 pubs.acs.org

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